molecular formula C9H6F13IO B1583505 1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo- CAS No. 38550-44-6

1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-

Cat. No. B1583505
CAS RN: 38550-44-6
M. Wt: 504.03 g/mol
InChI Key: JIDYQTCBVGBFDH-UHFFFAOYSA-N
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Description

“1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-” is a complex organic compound. It is a derivative of 1-Nonanol, which is a straight chain fatty alcohol with nine carbon atoms and the molecular formula C9H20O . The compound you’re asking about has additional fluorine and iodine atoms, making it a halogenated derivative of 1-Nonanol .

Scientific Research Applications

Efficient Synthesis and Functionalized Lactones

The compound plays a crucial role in the synthesis of functionalized lactones, which are important in the production of various pharmaceuticals and fine chemicals. For instance, 5-(Tetrahydro-2-furyl)pentanoic trifluoroacetic anhydride reacts to yield derivatives like 6-trifluoroacetoxy-9-nonanolide, indicating its utility in creating complex molecular structures for various applications (Grayson & Roycroft, 1993).

Electrophilic Reagents for Trifluoromethylthiolation

The compound is involved in the development of electrophilic reagents for trifluoromethylthiolation, a critical reaction for introducing trifluoromethylthio groups into drug molecules. This modification can significantly enhance a drug's cell membrane permeability and chemical stability, demonstrating its importance in drug design and development (Shao et al., 2015).

Hypervalent Iodine Chemistry

The compound is pivotal in hypervalent iodine chemistry, particularly in the preparation of new hypervalent iodine heterocycles. These heterocycles are key intermediates in various synthetic transformations, highlighting their role in expanding the toolkit available for complex molecule synthesis (Nemykin et al., 2011).

Halogenation of Fluorinated Compounds

It is also significant in the halogenation reactions of fluorinated compounds, providing a method to synthesize mono-, di-, and tetrahalogenated products efficiently. This process is essential for creating compounds with specific properties for materials science and pharmaceutical applications (Sevenard et al., 2007).

Catalytic Reactions and Spirocyclization

Furthermore, the compound finds applications in catalytic reactions, including the first hypervalent iodine(III)-catalyzed C-N bond forming reaction, which is crucial for the synthesis of N-fused spirolactams. These reactions underpin many synthetic strategies for creating bioactive molecules (Dohi et al., 2007).

Versatile Solvents in Organic Synthesis

Additionally, fluoroalcohols, closely related to the compound , serve as versatile solvents in organic synthesis, particularly in reactions involving hypervalent iodine. Their unique properties make them ideal for stabilizing reactive intermediates, further underscoring the broad utility of fluorinated compounds in chemical synthesis (Dohi et al., 2010).

properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F13IO/c10-4(11,1-3(23)2-24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3,24H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDYQTCBVGBFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895352
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodononan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-

CAS RN

38550-44-6
Record name 1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038550446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodononan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-
Reactant of Route 2
1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-
Reactant of Route 3
1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-
Reactant of Route 4
1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-
Reactant of Route 5
1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-
Reactant of Route 6
1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-

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